![molecular formula C24H26O3 B14317364 4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) CAS No. 113447-58-8](/img/structure/B14317364.png)
4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a central ethane-1,1-diyl group bonded to two 4-hydroxyphenyl groups, each of which is further substituted with two methyl groups at the 2 and 6 positions. The presence of hydroxyl groups and methyl groups contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,6-dimethylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,6-dimethylphenol in the presence of a suitable catalyst, such as an acid or base. This reaction forms the central ethane-1,1-diyl linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenolic compounds.
Applications De Recherche Scientifique
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism by which 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups and aromatic rings play a crucial role in these interactions, facilitating binding and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Structurally similar but lacks the additional methyl groups.
4,4’-Dihydroxybiphenyl: Similar core structure but without the ethane-1,1-diyl linkage.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains a methylene bridge instead of an ethane-1,1-diyl linkage.
Uniqueness
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
113447-58-8 |
|---|---|
Formule moléculaire |
C24H26O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)22(14)26)24(5,18-6-8-21(25)9-7-18)20-12-16(3)23(27)17(4)13-20/h6-13,25-27H,1-5H3 |
Clé InChI |
QNFAAUDLDIZZBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


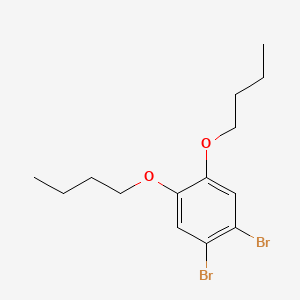
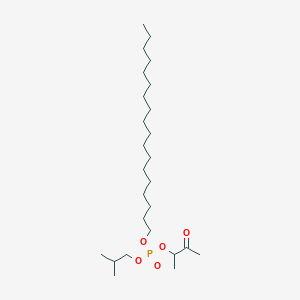

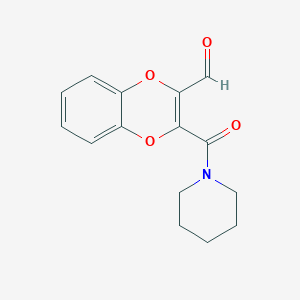
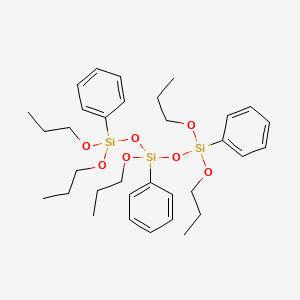
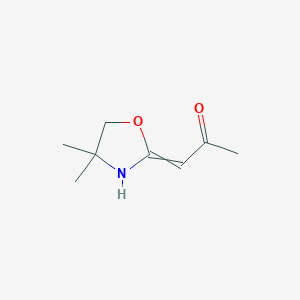
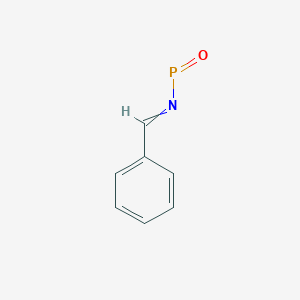
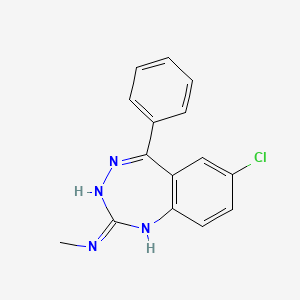
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
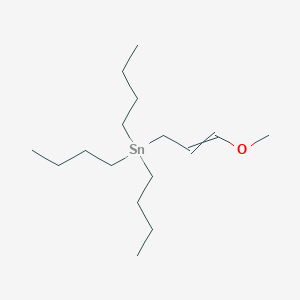

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
